molecular formula C7H6BrNaO2S B13183880 Sodium 3-bromo-4-methylbenzene-1-sulfinate

Sodium 3-bromo-4-methylbenzene-1-sulfinate

Cat. No.: B13183880
M. Wt: 257.08 g/mol
InChI Key: MZKUMPRWPIQKMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-methylbenzene. This process can be achieved through the reaction of 3-bromo-4-methylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and filtration to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 3-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 3-bromo-4-methylbenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-3-methylbenzene-1-sulfinate
  • Sodium 3-chloro-4-methylbenzene-1-sulfinate
  • Sodium 3-bromo-4-ethylbenzene-1-sulfinate

Uniqueness

Sodium 3-bromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;3-bromo-4-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

MZKUMPRWPIQKMV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.